N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and an acetamide side chain linked to a naphthalen-1-yl moiety.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHALJZLEZGBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method starts with the esterification of 4-fluorobenzoic acid, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with naphthalene-1-yl acetic acid under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Thiadiazole derivatives, including N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens. For instance, the presence of the thiadiazole moiety is linked to enhanced antibacterial and antifungal effects due to its ability to disrupt microbial cell membranes and inhibit vital enzymes .
Anticancer Properties
Studies have shown that thiadiazole derivatives possess anticancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound has demonstrated cytotoxic effects against human cancer cells, making it a candidate for further development as an anticancer agent. Notably, its mechanism may involve the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
this compound has also been evaluated for anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to affect pest physiology. Thiadiazole derivatives are known to exhibit insecticidal properties by interfering with the nervous system of insects. Studies indicate that compounds similar to this compound can be effective against agricultural pests, providing an avenue for developing safer and more effective pest control agents .
Material Science Applications
Polymer Chemistry
In material science, thiadiazole derivatives have been incorporated into polymer matrices to enhance their thermal and mechanical properties. The unique chemical structure of this compound allows it to act as a functional monomer in the synthesis of advanced materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation . The thiadiazole ring and fluorophenyl group play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural features and properties of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide with analogous compounds from the evidence:
Key Observations :
- Substituent Effects :
- Synthetic Yields :
Spectral and Analytical Comparisons
- IR Spectroscopy : All acetamide derivatives show strong C=O stretches near 1670–1680 cm⁻¹, while –NH stretches vary (3262–3302 cm⁻¹) depending on hydrogen bonding.
- NMR Data: The naphthalen-1-yl group in the target compound would likely produce aromatic proton signals at δ 7.20–8.40 ppm, similar to 6a.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.35 g/mol. The compound features a thiadiazole ring substituted with a fluorophenyl group and a naphthalenyl acetamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 312524-56-4 |
| Melting Point | 341–345 K |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : The reaction of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with appropriate acetic acid derivatives.
- Substitution Reactions : Incorporation of the naphthalene moiety through nucleophilic substitution methods.
Optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Case Study : In vitro studies demonstrated that the compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings :
- Cell Line Studies : In human breast cancer cell lines (MCF-7), the compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
- Mechanism of Action : The proposed mechanism includes the induction of oxidative stress and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the fluorophenyl group enhances its lipophilicity and potential interaction with biological targets.
| Compound Comparison | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiadiazole ring with fluorine substitution | Antimicrobial; Anticancer |
| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide | Lacks fluorophenyl group | Less explored |
| 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(tetrahydrofuran)]acetamide | Thiazole and thiadiazole rings | Antimicrobial; Anticancer potential |
Q & A
Q. Basic Characterization
- IR Spectroscopy : Identify key functional groups:
- NMR Analysis :
- HRMS : Validate molecular weight (e.g., [M + H]+ calculated vs. observed) .
How can researchers resolve contradictions in biological activity data for this compound across different studies?
Advanced Data Analysis
Conflicting bioactivity results (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Structural variations : Subtle changes in substituents (e.g., nitro vs. methoxy groups) alter binding affinity .
- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent polarity affect solubility .
Methodological Solutions : - Conduct dose-response curves across multiple assays.
- Use molecular docking to compare interactions with target proteins (e.g., COX-1/2 for anti-inflammatory activity) .
What computational strategies are recommended for designing derivatives with enhanced target selectivity?
Q. Advanced Computational Design
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and optimize reaction conditions .
- SAR Analysis : Combine QSAR models with experimental data to predict substituent effects on activity .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with kinase domains) to prioritize derivatives with higher binding energy .
How can crystallographic data clarify molecular packing and stability?
Q. Advanced Structural Analysis
- X-ray Diffraction : Reveals inversion dimers via C–H⋯O interactions (e.g., methyl hydrogen bonding to carbonyl oxygen) .
- Packing Motifs : Stacking along the b-axis stabilizes the 3D network, influencing solubility and melting point .
- Torsion Angles : Measure deviations (e.g., nitro group twisted ~16° from the aromatic plane) to assess conformational flexibility .
What experimental controls are essential when evaluating enzymatic inhibition mechanisms?
Q. Advanced Experimental Design
- Positive/Negative Controls : Include known inhibitors (e.g., aspirin for COX-1/2) and solvent-only blanks .
- Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubate compound with enzyme).
- Competitive Binding : Use isothermal titration calorimetry (ITC) to quantify binding constants .
How can researchers address low solubility in in vitro assays without altering bioactivity?
Q. Methodological Adjustments
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
